molecular formula C15H10ClN3O B5279422 5-[(E)-2-(2-chlorophenyl)ethenyl]-3-pyridin-3-yl-1,2,4-oxadiazole

5-[(E)-2-(2-chlorophenyl)ethenyl]-3-pyridin-3-yl-1,2,4-oxadiazole

Cat. No.: B5279422
M. Wt: 283.71 g/mol
InChI Key: CIDMAYUPLJVEGS-BQYQJAHWSA-N
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Description

5-[(E)-2-(2-chlorophenyl)ethenyl]-3-pyridin-3-yl-1,2,4-oxadiazole is a heterocyclic compound that contains a 1,2,4-oxadiazole ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicine, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(E)-2-(2-chlorophenyl)ethenyl]-3-pyridin-3-yl-1,2,4-oxadiazole typically involves the reaction of 2-chlorobenzaldehyde with 3-pyridinecarboxylic acid hydrazide to form the corresponding hydrazone. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the desired oxadiazole compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-[(E)-2-(2-chlorophenyl)ethenyl]-3-pyridin-3-yl-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, H2O2 in the presence of a catalyst.

    Reduction: NaBH4 in methanol or ethanol, LiAlH4 in anhydrous ether.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar solvents.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

5-[(E)-2-(2-chlorophenyl)ethenyl]-3-pyridin-3-yl-1,2,4-oxadiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[(E)-2-(2-chlorophenyl)ethenyl]-3-pyridin-3-yl-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, it may inhibit bacterial DNA gyrase, leading to antibacterial activity, or interact with cellular signaling pathways to exert anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-chlorophenyl)-5-[(E)-2-(2-chlorophenyl)ethenyl]-1,3,4-oxadiazole
  • 3-(((2-fluorophenyl)amino)methyl)-5-(quinolin-2-yl)-1,3,4-oxadiazole-2(3H)-thione
  • 3-(((4-chlorophenyl)amino)methyl)-5-(quinolin-2-yl)-1,3,4-oxadiazole-2(3H)-thione

Uniqueness

5-[(E)-2-(2-chlorophenyl)ethenyl]-3-pyridin-3-yl-1,2,4-oxadiazole is unique due to its specific structural features, such as the presence of both a pyridine and an oxadiazole ring, which contribute to its distinct biological activities and chemical reactivity.

Properties

IUPAC Name

5-[(E)-2-(2-chlorophenyl)ethenyl]-3-pyridin-3-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClN3O/c16-13-6-2-1-4-11(13)7-8-14-18-15(19-20-14)12-5-3-9-17-10-12/h1-10H/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIDMAYUPLJVEGS-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=CC2=NC(=NO2)C3=CN=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C2=NC(=NO2)C3=CN=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801324471
Record name 5-[(E)-2-(2-chlorophenyl)ethenyl]-3-pyridin-3-yl-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801324471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24806336
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

693266-17-0
Record name 5-[(E)-2-(2-chlorophenyl)ethenyl]-3-pyridin-3-yl-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801324471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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